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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B560394 Get Quote

Technical Support Center: Enhancing Galacto-
Dapagliflozin Selectivity
This technical support guide is designed for researchers, scientists, and drug development

professionals investigating Galacto-Dapagliflozin, a derivative of the SGLT2 inhibitor

Dapagliflozin. The primary focus is on strategies and methodologies to enhance and verify its

selectivity for the sodium-glucose cotransporter 2 (SGLT2) over SGLT1.

Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing Galacto-Dapagliflozin?

A1: Dapagliflozin is a highly selective SGLT2 inhibitor.[1] SGLT2 is the primary transporter

responsible for glucose reabsorption in the kidneys.[2][3] Inhibiting SGLT2 promotes urinary

glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[4][5]

SGLT1, on the other hand, is the primary glucose transporter in the intestine.[2] Inhibition of

SGLT1 can lead to gastrointestinal side effects. Therefore, high selectivity for SGLT2 over

SGLT1 is a critical attribute of this drug class. The development of "Galacto-Dapagliflozin" is

predicated on the hypothesis that modifying the glucose moiety of Dapagliflozin to a galactose

could alter its binding affinity and selectivity profile for SGLT2 versus SGLT1. Such

modifications to the carbohydrate part of gliflozins can influence their pharmacokinetic and

pharmacodynamic properties.[5]
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Q2: How does modifying the sugar moiety impact SGLT inhibitor selectivity?

A2: The sugar moiety is fundamental to the inhibitory action of gliflozins.[5] Structure-activity

relationship (SAR) studies show that changes to this part of the molecule can significantly

affect potency and selectivity.[5][6][7] For instance, a study on a "galacto-" derivative of

Dapagliflozin showed it was a selective, albeit less potent, inhibitor of hSGLT2 compared to

Dapagliflozin itself.[8] This suggests that the transporter's binding pocket can accommodate

different sugar conformations, but with varying affinities, which is the key to tuning selectivity.

Q3: What is the target selectivity ratio for SGLT2 over SGLT1?

A3: A higher selectivity ratio is generally desirable to minimize off-target effects related to

SGLT1 inhibition. Dapagliflozin exhibits a selectivity for SGLT2 over SGLT1 of approximately

1200-fold.[1][2] For comparison, Empagliflozin has a selectivity of about 2500-fold, while

Canagliflozin is the least selective at around 250-fold.[1][2] The goal for a new derivative like

Galacto-Dapagliflozin would be to maintain or exceed the selectivity of Dapagliflozin.

Q4: What are the potential benefits of conjugating a drug with galactose?

A4: Galactose conjugation is a strategy used in drug delivery to target cells expressing

galactose receptors, such as hepatocytes in the liver.[9][10][11][12] This approach can enhance

cellular uptake and target drugs to specific tissues.[9][12] While SGLT2 is primarily in the

kidney, investigating a galactose conjugate could reveal unexpected benefits in tissue

distribution or off-target effects. Furthermore, creating a prodrug via galacto-conjugation can be

a strategy to improve specificity and reduce toxicity, as seen with other therapeutic agents.[13]

Selectivity Data for SGLT Inhibitors
The following table summarizes the inhibitory activity (IC50) and selectivity of various SGLT

inhibitors. The goal for Galacto-Dapagliflozin would be to achieve a high selectivity ratio,

ideally >1200.
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Compound
SGLT1 IC50
(nM)

SGLT2 IC50
(nM)

Selectivity
(SGLT1/SGLT2
)

Reference

Dapagliflozin ~1400 ~1.2 >1200-fold [1][2]

Galacto-

Dapagliflozin
25,000 25 1000-fold [8]

Empagliflozin ~8300 ~3.1 >2500-fold [1][2]

Canagliflozin ~663 ~4.2 ~160-fold [14]

Sotagliflozin

(Dual Inhibitor)
~36 ~1.8 ~20-fold [14]

Note: IC50 values can vary between different studies and assay conditions. The values

presented are representative.

Experimental Protocols
A crucial step in evaluating Galacto-Dapagliflozin is to determine its inhibitory potency and

selectivity using a robust and reproducible assay.

Protocol: Cell-Based Glucose Uptake Assay for
SGLT1/SGLT2 Selectivity
This protocol uses a non-radioactive, fluorescence-based method to measure glucose uptake

in cells expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[15][16][17]

Objective: To determine the IC50 values of Galacto-Dapagliflozin for hSGLT1 and hSGLT2

and calculate its selectivity ratio.

Materials:

HEK-293 cell lines stably expressing either hSGLT1 or hSGLT2.

HK-2 cells (endogenously expressing SGLT2) can also be used.[15][16][17]
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Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

96-well black, clear-bottom tissue culture plates.

Krebs-Ringer-HEPES (KRH) buffer (Sodium-containing).

Sodium-free KRH buffer (e.g., NaCl replaced with choline chloride).

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent

glucose analog.[15][17]

Test Compound: Galacto-Dapagliflozin.

Reference Compound: Dapagliflozin.

Control Inhibitor: Phlorizin (non-selective SGLT inhibitor).[15]

Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Procedure:

Cell Seeding: Seed the hSGLT1- and hSGLT2-expressing cells into separate 96-well plates

at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4

cells/well). Culture for 24-48 hours at 37°C with 5% CO2.[15]

Compound Preparation: Prepare serial dilutions of Galacto-Dapagliflozin, Dapagliflozin,

and Phlorizin in KRH buffer. The final DMSO concentration should not exceed 0.5%.

Assay Preparation:

On the day of the assay, carefully wash the cell monolayers twice with pre-warmed KRH

buffer.[15]

Add 100 µL of KRH buffer containing the desired concentration of the test compound or

vehicle (DMSO) to each well.
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Include control wells:

Total Uptake: Vehicle only.

Non-specific Uptake: Incubate in sodium-free KRH buffer or with a high concentration of

unlabeled D-glucose (e.g., 30 mM).[15][17]

Positive Control: A known concentration of Phlorizin (e.g., 100 µM).[15]

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.[18]

Initiate Glucose Uptake: Add 2-NBDG solution to each well to a final concentration of 100-

200 µM.[15][18]

Incubation: Incubate the plate at 37°C for 30-60 minutes.[15][18]

Terminate Uptake: Stop the reaction by aspirating the medium and washing the cells three

times with 200 µL of ice-cold KRH buffer.[15]

Cell Lysis: Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10

minutes at room temperature.[15]

Fluorescence Measurement: Measure the fluorescence of the cell lysates using a plate

reader (Ex/Em ~485/535 nm).[15]

Data Analysis:

Subtract the background fluorescence from all wells.

Calculate the SGLT-specific uptake: (Total Uptake) - (Non-specific Uptake).

Calculate the percentage of inhibition for each compound concentration relative to the SGLT-

specific uptake.

Plot the percent inhibition against the log of the compound concentration and use a four-

parameter logistic equation to determine the IC50 value for each transporter.

Calculate the selectivity ratio: IC50 (SGLT1) / IC50 (SGLT2).
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Visual Guides and Workflows
SGLT Inhibition and Selectivity Concept
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Caption: Goal of Galacto-Dapagliflozin: High-affinity inhibition of SGLT2 with low affinity for

SGLT1.

Experimental Workflow for Selectivity Assay
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Seed hSGLT1 & hSGLT2
expressing cells in 96-well plates

Prepare serial dilutions of
Galacto-Dapagliflozin

Wash cells & pre-incubate
with compound for 15-30 min

Initiate uptake with
fluorescent glucose analog (2-NBDG)

Incubate for 30-60 min at 37°C

Terminate uptake & wash cells

Lyse cells & measure fluorescence

Calculate % Inhibition vs. Control

Plot dose-response curve
& determine IC50 for SGLT1/SGLT2

Calculate Selectivity Ratio
(IC50 SGLT1 / IC50 SGLT2)
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Poor Assay Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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